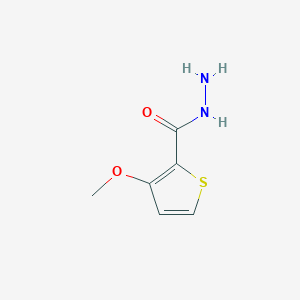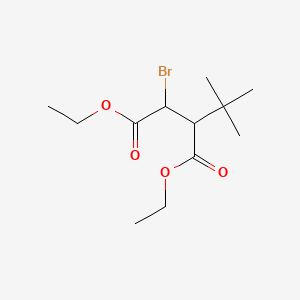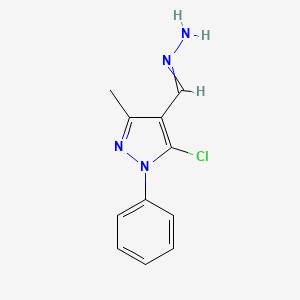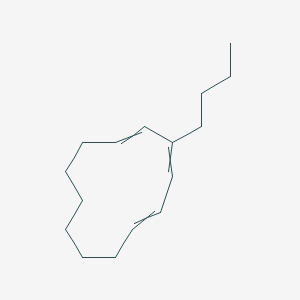
4-(4-Aminophenyl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Aminophenyl)chinolin-2(1H)-on ist eine organische Verbindung, die zur Chinolin-Familie gehört. Chinolinderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-Aminophenyl)chinolin-2(1H)-on umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. 4-Nitroanilin und 2-Chlorchinolin.
Nucleophile Substitution: Die Reaktion zwischen 4-Nitroanilin und 2-Chlorchinolin wird unter nucleophilen Substitutionsbedingungen durchgeführt. Dieser Schritt beinhaltet den Austausch des Chloratoms in 2-Chlorchinolin durch die Aminogruppe aus 4-Nitroanilin.
Reduktion: Das resultierende Zwischenprodukt wird dann Reduktionsbedingungen unterzogen, um die Nitrogruppe in eine Aminogruppe umzuwandeln, wodurch 4-(4-Aminophenyl)chinolin-2(1H)-on entsteht.
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-(4-Aminophenyl)chinolin-2(1H)-on folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um hohe Ausbeuten und Reinheit zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(4-Aminophenyl)chinolin-2(1H)-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-2,4-dion-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Aminogruppe weiter modifizieren, was zu verschiedenen substituierten Chinolinderivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinolinderivate, die unterschiedliche biologische und chemische Eigenschaften aufweisen können.
Wissenschaftliche Forschungsanwendungen
4-(4-Aminophenyl)chinolin-2(1H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.
Biologie: Die Verbindung wird auf ihre potentiellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung von Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Fluoreszenz und Leitfähigkeit.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(4-Aminophenyl)chinolin-2(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Die beteiligten Wege können die Hemmung der Enzymaktivität oder die Störung zellulärer Signalwege umfassen.
Wirkmechanismus
The mechanism of action of 4-(4-Aminophenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(4-Nitrophenyl)chinolin-2(1H)-on: Diese Verbindung ist ähnlich, enthält aber eine Nitrogruppe anstelle einer Aminogruppe.
4-(4-Methylphenyl)chinolin-2(1H)-on: Dieses Derivat hat eine Methylgruppe anstelle der Aminogruppe.
Einzigartigkeit
4-(4-Aminophenyl)chinolin-2(1H)-on ist aufgrund seiner Aminogruppe einzigartig, die eine spezifische chemische Reaktivität und biologische Aktivität verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen, insbesondere in der pharmazeutischen Chemie.
Eigenschaften
CAS-Nummer |
144039-27-0 |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
4-(4-aminophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12N2O/c16-11-7-5-10(6-8-11)13-9-15(18)17-14-4-2-1-3-12(13)14/h1-9H,16H2,(H,17,18) |
InChI-Schlüssel |
PKYHARJQPRKUTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)




![[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile](/img/structure/B12544953.png)
![3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12544968.png)
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)

![5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene](/img/structure/B12544978.png)

![1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester](/img/structure/B12544996.png)

![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)
